molecular formula C13H22O2 B13734860 2-Cyclohexene-1-methanol, 2-methyl-5-(1-methylethyl)-, acetate CAS No. 40882-89-1

2-Cyclohexene-1-methanol, 2-methyl-5-(1-methylethyl)-, acetate

Cat. No.: B13734860
CAS No.: 40882-89-1
M. Wt: 210.31 g/mol
InChI Key: UJOATSGMIACOJR-UHFFFAOYSA-N
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Description

2-Cyclohexene-1-methanol, 2-methyl-5-(1-methylethyl)-, acetate is an organic compound with the molecular formula C13H22O2. It is also known by other names such as p-Menth-6-ene-2-methanol, acetate, and p-1-Menthene-6-carbinyl acetate . This compound is characterized by its unique structure, which includes a cyclohexene ring with various functional groups attached.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Cyclohexene-1-methanol, 2-methyl-5-(1-methylethyl)-, acetate typically involves the esterification of 2-Cyclohexene-1-methanol, 2-methyl-5-(1-methylethyl)- with acetic acid. The reaction is usually carried out in the presence of an acid catalyst such as sulfuric acid or p-toluenesulfonic acid under reflux conditions .

Industrial Production Methods

In industrial settings, the production of this compound may involve more efficient and scalable methods. One common approach is the use of continuous flow reactors, which allow for better control over reaction conditions and higher yields. The raw materials are fed into the reactor, and the product is continuously removed, reducing the need for batch processing .

Chemical Reactions Analysis

Types of Reactions

2-Cyclohexene-1-methanol, 2-methyl-5-(1-methylethyl)-, acetate undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

Scientific Research Applications

2-Cyclohexene-1-methanol, 2-methyl-5-(1-methylethyl)-, acetate has several applications in scientific research:

Mechanism of Action

The mechanism of action of 2-Cyclohexene-1-methanol, 2-methyl-5-(1-methylethyl)-, acetate involves its interaction with specific molecular targets. The acetate group can undergo hydrolysis to release the active alcohol, which can then participate in various biochemical pathways. The cyclohexene ring structure allows for interactions with enzymes and receptors, influencing their activity and leading to various biological effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-Cyclohexene-1-methanol, 2-methyl-5-(1-methylethyl)-, acetate is unique due to its specific functional groups and their positions on the cyclohexene ring. This unique structure imparts distinct chemical and biological properties, making it valuable for various applications .

Properties

CAS No.

40882-89-1

Molecular Formula

C13H22O2

Molecular Weight

210.31 g/mol

IUPAC Name

(2-methyl-5-propan-2-ylcyclohex-2-en-1-yl)methyl acetate

InChI

InChI=1S/C13H22O2/c1-9(2)12-6-5-10(3)13(7-12)8-15-11(4)14/h5,9,12-13H,6-8H2,1-4H3

InChI Key

UJOATSGMIACOJR-UHFFFAOYSA-N

Canonical SMILES

CC1=CCC(CC1COC(=O)C)C(C)C

Origin of Product

United States

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